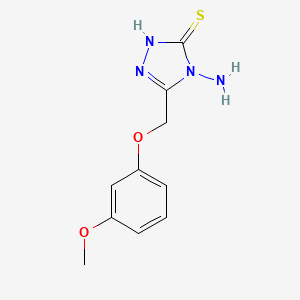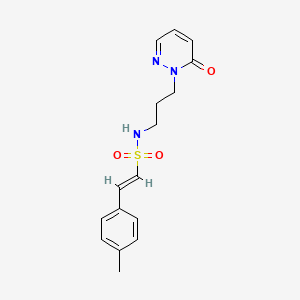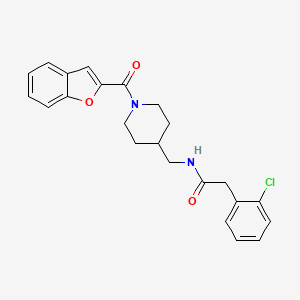
4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a type of organic compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a methoxy group (OCH3) and a phenyl group (C6H5) attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of “4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol” is characterized by the presence of a triazole ring, a methoxy group, and a phenyl group . The compound contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aliphatic), 2 ethers (aromatic), 1 sulfide, and 1 triazole .Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol” are not available, it’s known that triazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions .科学的研究の応用
Corrosion Inhibition
Corrosion Control of Mild Steel
Research indicates that derivatives of 1,2,4-triazole, similar in structure to 4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol, exhibit exceptional performance in inhibiting corrosion of mild steel in acidic environments. These compounds, through adsorption, form protective layers on metal surfaces, significantly reducing corrosion rates. The efficiency of such compounds can reach up to 98%, demonstrating their potential as effective corrosion inhibitors in industrial applications (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and Antimicrobial Activities
Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. Some compounds show promising activities against various microorganisms, indicating potential applications in developing new antimicrobial agents. These findings suggest that by modifying the chemical structure, it might be possible to enhance the antimicrobial efficacy of such compounds (Bektaş et al., 2007).
Anticancer Evaluation
Synthesis and Anticancer Evaluation
Research into triazole derivatives includes the synthesis of compounds with potential anticancer properties. Some of these compounds have been tested against a variety of cancer cell lines, showing promising results that highlight their potential as templates for developing new anticancer drugs. The evaluation involves screening for activity against multiple cancer types, indicating a broad spectrum of anticancer activity (Bekircan et al., 2008).
Physical, Chemical, and Biological Properties
Crystal Structure and Nonlinear Optical Properties
Studies on the crystal structure and spectroscopic properties of 1,2,4-triazole derivatives reveal insights into their stability, electronic, and photophysical properties. Such compounds exhibit interesting luminescent and nonlinear optical properties, making them potential candidates for applications in optical materials and devices. The high stability and unique optical properties suggest their utility in various scientific and technological fields (Nadeem et al., 2017).
特性
IUPAC Name |
4-amino-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-7-3-2-4-8(5-7)16-6-9-12-13-10(17)14(9)11/h2-5H,6,11H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZLEZGUXJYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2841258.png)

![N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2841260.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B2841261.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841262.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2841266.png)
![N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2841267.png)



